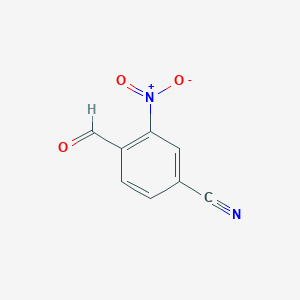

4-Formyl-3-nitrobenzonitrile

Descripción

Contextualizing 4-Formyl-3-nitrobenzonitrile within Nitrobenzonitrile Chemistry

Nitrobenzonitriles are a class of organic compounds that contain both a nitro group and a nitrile group attached to a benzene (B151609) ring. These compounds are important precursors in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and agrochemicals. ruifuchemical.comevitachem.com The electronic properties of the nitro and nitrile groups, both being electron-withdrawing, significantly influence the reactivity of the aromatic ring, making it susceptible to nucleophilic substitution reactions.

This compound distinguishes itself within this class by the addition of a third functional group, the aldehyde (formyl) group. This trifunctionality dramatically expands its synthetic utility. The formyl group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. smolecule.com

Several synthetic routes to this compound have been developed. One common method involves the nitration of 4-methylbenzonitrile, followed by the oxidation of the methyl group to a formyl group. smolecule.com Another approach is the nitration of 3-formylbenzonitrile. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 90178-78-2 |

| Molecular Formula | C₈H₄N₂O₃ |

| Molecular Weight | 176.13 g/mol |

| Appearance | Yellow crystalline solid smolecule.com |

| SMILES | C1=CC(=C(C=C1C#N)N+[O-])C=O nih.gov |

| InChI | InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H nih.gov |

Academic Significance and Research Trajectories of this compound Derivatives

The true value of this compound lies in its role as a precursor to a diverse array of derivatives with significant academic and research interest. The reactivity of its three functional groups allows for a multitude of chemical modifications, leading to compounds with a wide range of potential applications.

Research has shown that derivatives of this compound exhibit interesting biological activities. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. smolecule.com This has led to the exploration of its derivatives in medicinal chemistry, with some compounds showing potential as anticancer and antimicrobial agents. smolecule.com The mechanism of action is often attributed to the ability of the nitro group to be reduced to reactive intermediates that can interact with biological macromolecules. smolecule.com

Furthermore, the formyl group serves as a handle for the construction of heterocyclic systems, which are prevalent in many biologically active molecules. Condensation reactions with various nucleophiles can lead to the formation of quinazolines, benzoxazines, and other important scaffolds. acs.org The nitrile group can also be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, further expanding the chemical space accessible from this versatile intermediate.

The study of this compound and its derivatives also contributes to a fundamental understanding of structure-activity relationships. By systematically modifying the functional groups and observing the resulting changes in biological or material properties, researchers can gain valuable insights into the molecular features responsible for a desired effect.

Scope and Objectives for Comprehensive Research on this compound

A comprehensive research program on this compound would encompass several key objectives aimed at fully elucidating its chemical potential. These objectives include:

Optimization of Synthetic Routes: Developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its key derivatives. This includes exploring novel catalysts and reaction conditions.

Exploration of Chemical Reactivity: Systematically investigating the reactivity of each functional group to uncover new transformations and expand the library of accessible compounds.

Synthesis of Novel Derivatives: Designing and synthesizing new derivatives with tailored properties for specific applications, such as medicinal chemistry, materials science, and analytical chemistry. For example, it has been used as a signal-enhancing additive in sonic-spray ionization mass spectrometry.

Investigation of Biological Activity: Screening new derivatives for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and elucidating their mechanisms of action.

Development of Material Applications: Exploring the potential of this compound derivatives in the development of new materials, such as polymers and dyes, with specific optical or electronic properties. smolecule.com

By pursuing these research trajectories, the scientific community can continue to unlock the full potential of this compound as a valuable tool in chemical innovation.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Reduction of Nitro Group | H₂/Pd, Fe/HCl smolecule.com | 4-Formyl-3-aminobenzonitrile |

| Oxidation of Formyl Group | KMnO₄, CrO₃ smolecule.com | 3-Nitro-4-cyanobenzoic acid |

| Nucleophilic Substitution | Amines, Alcohols smolecule.com | Various substituted benzonitriles smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-formyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKVNTDAQHBEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531098 | |

| Record name | 4-Formyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-78-2 | |

| Record name | 4-Formyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Formyl 3 Nitrobenzonitrile

Advanced Synthetic Routes for 4-Formyl-3-nitrobenzonitrile

The preparation of this compound can be achieved through several strategic pathways, primarily involving the sequential functionalization of a benzonitrile (B105546) scaffold.

A foundational approach to synthesizing this compound begins with the electrophilic nitration of 4-methylbenzonitrile. smolecule.com This initial step introduces a nitro group onto the benzene (B151609) ring. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring primarily at the position ortho to the methyl group, yielding 4-methyl-3-nitrobenzonitrile (B17182). smolecule.com This reaction generally achieves high yields, often in the range of 90-95%. smolecule.com Following the successful nitration, the subsequent step involves the transformation of the methyl group into a formyl group to yield the final product. smolecule.com

A well-documented and efficient multi-step synthesis starts with the intermediate 4-methyl-3-nitrobenzonitrile. smolecule.comchemicalbook.com This process involves a two-step oxidation of the methyl group. chemicalbook.com

The first step utilizes dimethylformamide (DMF) under heating conditions, which facilitates the initial oxidation of the methyl group, reporting a conversion of approximately 99%. chemicalbook.com The second step employs sodium periodate (B1199274) (NaIO₄) in a solvent system of tetrahydrofuran (B95107) (THF) and water to complete the oxidation to the aldehyde. smolecule.comchemicalbook.com This latter step proceeds over about 2.5 hours and has a reported yield of around 77%. smolecule.comchemicalbook.com This sequential oxidation method is valued for its ability to efficiently convert the methyl group to the formyl functionality while preserving the sensitive nitro and nitrile groups. smolecule.com

Table 1: Two-Step Oxidation of 4-Methyl-3-nitrobenzonitrile

| Step | Reagents & Conditions | Reported Yield | Duration |

|---|---|---|---|

| 1 | Dimethylformamide (DMF), Heating | ~99% (conversion) | - |

| 2 | Sodium periodate (NaIO₄), THF/H₂O | ~77% | 2.5 hours |

Data sourced from multiple reports detailing this synthetic sequence. chemicalbook.com

An alternative strategy for producing this compound involves reversing the order of functional group introduction. This approach starts with 3-formylbenzonitrile and introduces the nitro group via nitration.

The reaction is conducted using a mixture of concentrated nitric acid and sulfuric acid. To prevent over-nitration and the formation of unwanted side products, careful control of the reaction temperature is crucial, typically maintaining it between 0–5°C. The yield for this nitration step generally falls within the 60% to 75% range. Subsequent purification is necessary to isolate the high-purity this compound.

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents/Conditions | Typical Yield Range |

|---|---|---|---|

| Sequential Oxidation | 4-Methyl-3-nitrobenzonitrile | 1. DMF, Heat 2. NaIO₄, THF/H₂O | 77-99% |

| Nitration of Aldehyde | 3-Formylbenzonitrile | HNO₃/H₂SO₄, 0–5°C | 60-75% |

This table provides a comparative overview of the primary methods discussed.

Multi-step Synthesis via 4-Methyl-3-nitrobenzonitrile with Dimethylformamide and Sodium Periodate Oxidation

Chemical Reactions and Functional Group Interconversions of this compound

The presence of both a nitro group and a formyl group on the benzonitrile ring allows for a variety of selective chemical transformations, making this compound a useful building block.

The nitro group of this compound can be selectively reduced to an amino group, yielding 4-formyl-3-aminobenzonitrile. This transformation is a key step in the synthesis of various derivatives. Several reducing agents can be employed for this purpose.

Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and effective method. smolecule.com Other reagents that can achieve this reduction include iron powder in acidic media or tin(II) chloride (SnCl₂). smolecule.comstackexchange.com The use of SnCl₂·2H₂O is particularly noted for its chemoselectivity, as it can reduce the aromatic nitro group while leaving other reducible functionalities like the nitrile and aldehyde groups unaffected. stackexchange.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation | Often the method of choice for nitro reductions. commonorganicchemistry.com |

| Fe Powder | Acidic Conditions | Provides a mild method for reduction. smolecule.com |

| SnCl₂ | - | Offers good chemoselectivity for aromatic nitro groups. stackexchange.com |

| Zn Powder | Acidic Conditions | A mild method for reducing nitro groups to amines. commonorganicchemistry.com |

This table summarizes common laboratory reagents for the reduction of aromatic nitro groups.

The formyl group (-CHO) in this compound is susceptible to nucleophilic attack. This reactivity allows for a range of functional group interconversions. Nucleophiles such as amines or alcohols can participate in substitution reactions at the formyl carbon. smolecule.com These reactions open pathways to synthesize a wider array of complex molecules, where the aldehyde is converted into other functional groups, further demonstrating the compound's utility as a synthetic intermediate. smolecule.com

Oxidation of the Formyl Group to Carboxylic Acid Derivatives

The aldehyde (formyl) functionality of this compound is susceptible to oxidation, providing a direct synthetic route to the corresponding carboxylic acid derivative, 4-cyano-2-nitrobenzoic acid. This transformation is a key step in modifying the electronic and structural properties of the molecule, converting the formyl group into a more acidic and versatile carboxyl group.

The oxidation is typically achieved using strong oxidizing agents. smolecule.com The choice of oxidant and reaction conditions is crucial to ensure high conversion and to minimize side reactions, such as degradation of the aromatic ring or unintended reactions with the nitro or nitrile groups. Overoxidation to the carboxylic acid can sometimes be observed as a byproduct during the synthesis of this compound itself if the reaction conditions are not carefully controlled. smolecule.com

Commonly employed oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com The reaction mechanism generally involves the attack of the oxidant on the aldehyde, leading to the formation of an intermediate which, upon further reaction and workup, yields the carboxylic acid. The resulting product, 4-cyano-2-nitrobenzoic acid, is a valuable intermediate for further synthesis, for instance, in the preparation of various esters, amides, or other acid derivatives. libretexts.org

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 4-Cyano-2-nitrobenzoic acid | , smolecule.com |

Cycloaddition Reactions with this compound as a Dipolarophile or Precursor

The electron-deficient nature of this compound, conferred by three electron-withdrawing groups (formyl, nitro, and cyano), makes it a potential candidate for participation in various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. wikipedia.orgorganic-chemistry.org

1,3-Dipolar Cycloadditions: A prominent application involves its use as a precursor to a 1,3-dipole. The nitrile group of this compound can be converted in situ to a nitrile oxide. This highly reactive intermediate can then undergo a 1,3-dipolar cycloaddition (Huisgen cycloaddition) with a suitable dipolarophile, such as an alkene or an alkyne, to yield five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively. wikipedia.orgsigmaaldrich.com While specific studies detailing this transformation for this compound are not prevalent, the reaction is well-established for the parent compound, 4-nitrobenzonitrile (B1214597), which readily forms isoxazoles upon reaction with alkynes. sigmaaldrich.com The presence of the additional formyl group on the aromatic ring would further influence the electronics and regioselectivity of the cycloaddition.

Diels-Alder Reactions: The nitro group can act as a precursor to a reactive nitroso species. Through a photoinduced reductive process, the nitro group of a nitroarene can be converted to a nitrosoarene intermediate. acs.org This intermediate can then participate as a heterodienophile in a [4+2] cycloaddition, known as the nitroso Diels-Alder reaction, with a diene to form 3,6-dihydro-1,2-oxazines. acs.org Research on 4-nitrobenzonitrile has demonstrated its successful conversion into a series of oxazine (B8389632) derivatives through this method. acs.org This suggests that this compound could similarly serve as a substrate for such transformations, providing access to complex heterocyclic structures.

Table 2: Potential Cycloaddition Reactions Involving this compound

| Reaction Type | Role of Benzonitrile Derivative | Reactant Partner (Dipolarophile/Diene) | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Precursor to Nitrile Oxide (1,3-Dipole) | Alkene | Isoxazoline | sigmaaldrich.com, wikipedia.org |

| 1,3-Dipolar Cycloaddition | Precursor to Nitrile Oxide (1,3-Dipole) | Alkyne | Isoxazole | sigmaaldrich.com, wikipedia.org |

Derivatization Strategies for Expanding Molecular Diversity

This compound is a versatile scaffold for chemical synthesis, possessing three distinct functional groups that can be selectively modified to generate a wide array of derivatives. This strategic derivatization is fundamental for creating libraries of compounds for various research applications.

Key derivatization strategies include:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. smolecule.com This transformation yields 3-amino-4-formylbenzonitrile, introducing a nucleophilic and basic site onto the aromatic ring, which can be used for subsequent reactions like amide bond formation or diazotization.

Oxidation of the Formyl Group: As detailed in section 2.2.3, the formyl group can be oxidized to a carboxylic acid. smolecule.com This converts the aldehyde into a functional group that can participate in esterification, amidation, and other reactions characteristic of carboxylic acids. libretexts.org

Reactions of the Formyl Group: The aldehyde functionality itself is a hub for chemical transformations. It can undergo nucleophilic substitution reactions with reagents like amines or alcohols. smolecule.com For example, reaction with a primary amine can form a Schiff base (imine), while reaction with an alcohol under acidic conditions can yield an acetal.

Transformations of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine. These transformations provide alternative pathways to introduce new functionalities.

These selective modifications allow chemists to systematically alter the steric and electronic properties of the parent molecule, thereby expanding its molecular diversity for various scientific investigations.

Table 3: Derivatization Strategies for this compound

| Functional Group Targeted | Transformation | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd or Fe/HCl | Amino (-NH₂) | , smolecule.com |

| Formyl (-CHO) | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (-COOH) | , smolecule.com |

| Formyl (-CHO) | Nucleophilic Substitution (Imine formation) | Primary Amine | Imine (-CH=NR) | , smolecule.com |

Iii. Computational and Theoretical Chemistry Studies of 4 Formyl 3 Nitrobenzonitrile

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the intricacies of molecules like 4-Formyl-3-nitrobenzonitrile.

Density Functional Theory (DFT) calculations are a cornerstone for analyzing the electronic properties of this compound. The presence of three distinct functional groups—nitrile (C≡N), nitro (NO₂), and formyl (CHO)—creates a complex electronic environment. The strong electron-withdrawing nature of both the nitro and nitrile groups significantly polarizes the aromatic ring, which modifies its electron density distribution. Concurrently, the formyl group contributes to the conjugated system.

This interplay between the electron-withdrawing effects results in a planar geometry for the molecule, a finding that has been confirmed by DFT calculations. Theoretical studies on analogous compounds, such as 4-methyl-3-nitrobenzonitrile (B17182), using the B3LYP/6-311+G(2df,2p) method, have been employed to understand how different groups attached to the benzene (B151609) ring affect reactivity and stability. derpharmachemica.com Such calculations reveal how bond lengths, bond angles, and vibrational modes are influenced by the electronic character of the substituents. derpharmachemica.comderpharmachemica.com

Computational methods are crucial for mapping out potential reaction mechanisms involving this compound. Theoretical studies can model various chemical transformations, providing insight into the energetics and feasibility of different pathways.

Key reactions that have been analyzed computationally include:

Reduction of the Nitro Group: The nitro group is susceptible to reduction, typically forming an amino group (-NH₂). Computational models can elucidate the mechanism, for instance, when using agents like hydrogen gas with a palladium catalyst. smolecule.com These studies can predict the formation of reactive intermediates that may interact with other molecules. smolecule.com

Nucleophilic Addition to the Formyl Group: The formyl group's carbon atom is electrophilic and can undergo nucleophilic addition reactions. Theoretical analysis helps to understand how nucleophiles, such as amines or alcohols, can form covalent bonds with the formyl group, a critical aspect for its application as a building block in organic synthesis. smolecule.com

Theoretical methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, DFT calculations can accurately forecast its vibrational spectra (Infrared and Raman). These predictions are vital for assigning specific absorption bands to the vibrations of its functional groups.

Vibrational spectroscopy studies, supported by theoretical calculations, have identified characteristic absorption bands for the key functional groups in this compound. For instance, in related benzonitrile (B105546) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level are used to simulate vibrational frequencies and NMR chemical shifts, although discrepancies can arise from solvent effects or crystal packing which may require the use of scaling factors for better alignment with experimental data. The combination of experimental and theoretical approaches provides a robust strategy for spectroscopic characterization. frontiersin.org

Computational Analysis of Reaction Mechanisms and Pathways Involving this compound

Vibrational Spectroscopy and Conformational Analysis

Vibrational spectroscopy, in synergy with quantum chemical calculations, provides invaluable information about the structure and conformation of organic compounds. derpharmachemica.com

Comparative studies of various benzonitrile derivatives offer insights into how different substituents affect the molecule's vibrational frequencies. By analyzing analogs, researchers can understand the electronic and steric influence of each group. For example, a comparative spectroscopic investigation of 4-methyl-3-nitrobenzonitrile and 2-formyl benzonitrile was conducted using DFT to understand how vibrational modes, bond angles, and bond lengths are affected by the attached groups. derpharmachemica.comderpharmachemica.com

In another study comparing 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile, the C≡N Raman stretching frequencies were reported at 2220 cm⁻¹, 2230 cm⁻¹, and 2236 cm⁻¹ respectively. researchgate.net This demonstrates the sensitivity of the nitrile group's vibrational frequency to the electronic nature of the para-substituent. Such comparative analyses are essential for building a comprehensive understanding of the structure-property relationships in substituted benzonitriles. researchgate.netresearchgate.net

Normal mode analysis is a computational technique used to describe the fundamental vibrational motions of a molecule. derpharmachemica.com For a molecule like this compound, this analysis, often performed using the results of DFT calculations, allows for the detailed assignment of each band in its FT-IR and FT-Raman spectra. derpharmachemica.comresearchgate.net The potential energy distribution (PED) is calculated to determine the contribution of each internal coordinate to a specific normal mode, leading to unambiguous vibrational assignments. researchgate.netresearchgate.net

Vibrational spectroscopy studies have identified distinct absorption bands for the key functional groups of this compound. These assignments are critical for confirming the molecular structure and identifying the compound.

Table 1: Theoretical Vibrational Frequencies of this compound Functional Groups

The following table displays the characteristic vibrational frequencies for the main functional groups of this compound as identified through spectroscopic analysis and supported by theoretical calculations.

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | ~2230 | |

| Formyl (C=O) | Stretching | ~1710 | |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 | |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

Influence of Substituents on Vibrational Modes and Molecular Stability

Computational studies, particularly those employing density functional theory (DFT), provide significant insights into the molecular structure and stability of substituted benzonitriles like this compound. The introduction of substituents onto the benzene ring induces perturbations in the molecule's geometry, electron distribution, and, consequently, its vibrational frequencies. derpharmachemica.com

Vibrational spectroscopy, coupled with quantum chemical calculations, allows for the precise assignment of fundamental vibrational modes. researchgate.netnih.gov The vibrational frequencies of the substituent groups are particularly sensitive to the electronic environment. For this compound, the characteristic stretching vibrations of the functional groups are a key area of study. The strong electron-withdrawing character of the nitro and nitrile groups leads to significant polarization within the aromatic system.

Below is a table of representative vibrational frequencies for the key functional groups in substituted benzonitriles, based on computational and experimental data from related compounds.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching Vibration | ~2230 |

| Formyl (-CHO) | C=O Stretching Vibration | ~1710 |

| Nitro (-NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (-NO₂) | Symmetric Stretching | ~1350 |

This table is synthesized from data reported for benzonitrile derivatives.

Thermodynamic and Kinetic Investigations via Computational Chemistry

Computational chemistry is a powerful tool for investigating the thermodynamic and kinetic properties of molecules like this compound. Methods such as DFT at the B3LYP level are commonly used to calculate thermodynamic parameters, which help in understanding the stability and reactivity of the compound. derpharmachemica.comresearchgate.net

Thermodynamic properties including entropy (S), heat capacity (C), and enthalpy (H) can be calculated from the vibrational frequencies obtained through computational models. derpharmachemica.com These parameters provide a clear indication of how thermal variations affect the molecule's stability. Studies on related compounds, such as 4-methyl-3-nitrobenzonitrile and 2-formyl benzonitrile, have shown that vibrational motions play a crucial role in assessing the thermodynamical behavior. derpharmachemica.com The calculation of real (non-imaginary) vibrational frequencies for an optimized geometry confirms that the structure represents a stable energy minimum. derpharmachemica.com A comparison of ground state energies can indicate relative stability; for instance, calculations showed 4-methyl-3-nitrobenzonitrile to be more stable than 2-formyl benzonitrile due to its lower ground state energy. derpharmachemica.com

The following table presents calculated thermodynamic properties for the related compounds 4-methyl-3-nitrobenzonitrile and 2-formyl benzonitrile, illustrating the type of data obtainable through DFT calculations.

| Parameter | 4-methyl-3-nitrobenzonitrile | 2-formyl benzonitrile |

|---|---|---|

| Total Energy (a.u.) | -567.597 | -475.927 |

| Entropy (cal/mol·K) | 100.081 | 88.633 |

| Heat Capacity (Cv) (cal/mol·K) | 39.198 | 32.228 |

| Enthalpy (kcal/mol) | 24.311 | 19.829 |

Data from a comparative study using the B3LYP/6-311+G(2df,2p) method. derpharmachemica.com These values provide a reference for the expected thermodynamic profile of similarly substituted benzonitriles.

Iv. Advanced Applications and Material Science Research of 4 Formyl 3 Nitrobenzonitrile

Pharmaceutical and Medicinal Chemistry Applications

The strategic placement of reactive functional groups makes 4-Formyl-3-nitrobenzonitrile a valuable scaffold in medicinal chemistry. Its utility ranges from being a key intermediate in the synthesis of established drugs to a starting point for the discovery of new therapeutic agents.

This compound as a Synthetic Intermediate for Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. smolecule.com Its functional groups—aldehyde, nitro, and nitrile—offer multiple reaction sites for building complex molecular architectures. For instance, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of coupling reactions to introduce new functionalities. Similarly, the formyl group is amenable to oxidation to a carboxylic acid or can undergo condensation reactions. This versatility allows for the construction of diverse heterocyclic systems and other scaffolds common in drug molecules.

A notable example of its application is in the synthesis of inhibitors for the menin-MLL interaction, which is implicated in certain types of leukemia and other cancers. google.com The benzonitrile (B105546) core, derived from precursors like this compound, is a key structural motif in these inhibitors. google.com

Exploration of New Drug Candidates and Mechanisms of Action

The inherent reactivity of this compound makes it a valuable tool in the exploration of new drug candidates. smolecule.com The presence of both an electron-withdrawing nitro group and a reactive formyl group allows for the systematic modification of the molecule to probe structure-activity relationships. For example, derivatives of this compound have been investigated for their potential anticancer properties.

The mechanism of action of compounds derived from this scaffold often relates to the specific interactions of its functional groups with biological targets. The nitro group, for instance, can be bioreduced in hypoxic tumor environments to form reactive nitroso or hydroxylamine (B1172632) species that can covalently modify cellular macromolecules, leading to cytotoxicity. The formyl group can form Schiff bases with amine groups on proteins, potentially altering their function.

Investigation of Interactions with Biological Targets and Enzymatic Activities

Researchers utilize this compound and its derivatives to investigate interactions with various biological targets, including enzymes and receptors. The compound's structure can be tailored to fit into the active sites of enzymes, potentially leading to their inhibition. For example, related nitrobenzonitrile structures have been studied as inhibitors of enzymes like cytochrome P450s, which are involved in drug metabolism. smolecule.com

Studies have shown that the nitro group can participate in redox reactions, influencing the compound's interaction with biological molecules. smolecule.com The formyl group's ability to form covalent bonds with nucleophilic residues on proteins is a key aspect of its potential biological activity. These interactions can modulate the activity of target molecules, which is a critical aspect of drug design.

| Biological Target Class | Potential Interaction Mechanism | Therapeutic Area |

| Enzymes (e.g., Kinases, Proteases) | Covalent modification of active site residues, Competitive or non-competitive inhibition | Oncology, Inflammation |

| Receptors (e.g., GPCRs) | Formation of Schiff bases with lysine (B10760008) residues, Allosteric modulation | Various |

| Nucleic Acids | Intercalation or covalent modification (after reduction of nitro group) | Oncology |

Potential for Covalent Bond Formation in Drug Design

The aldehyde functionality of this compound presents a prime opportunity for the design of covalent inhibitors. Covalent drugs form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased potency. The formyl group can react with nucleophilic amino acid residues such as lysine or cysteine within the active site of a target protein to form a covalent adduct.

This strategy is particularly valuable for targets that have shallow binding pockets or where high affinity reversible binders are difficult to achieve. The nitro group can also contribute to the binding affinity and selectivity of the covalent inhibitor. The ability of this compound to engage in nucleophilic addition reactions makes it a promising starting point for developing targeted covalent therapies.

Role in Organic Synthesis Beyond Pharmaceuticals

Beyond its direct applications in medicinal chemistry, this compound is a highly versatile building block for the construction of a wide range of complex organic molecules.

This compound as a Versatile Building Block for Complex Organic Molecules

The trifunctional nature of this compound allows for a rich and diverse reaction chemistry, making it a valuable precursor in multi-step organic syntheses. smolecule.com The differential reactivity of the formyl, nitro, and nitrile groups enables chemists to perform selective transformations, building molecular complexity in a controlled manner.

The formyl group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. The nitro group can be a precursor to an amine, which can then be used in amide bond formations, reductive aminations, or the construction of nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This array of possible transformations makes this compound a powerful tool for synthetic chemists aiming to construct intricate molecular frameworks for materials science, agrochemicals, and other areas of chemical research. chemimpex.com

| Functional Group | Common Transformations | Resulting Functional Group(s) |

| Formyl (-CHO) | Oxidation, Reduction, Wittig Reaction, Aldol Condensation | Carboxylic Acid, Alcohol, Alkene, β-Hydroxy Aldehyde |

| Nitro (-NO2) | Reduction | Amine |

| Nitrile (-CN) | Hydrolysis, Reduction | Carboxylic Acid, Amide, Amine |

Synthesis of Heterocyclic Compounds and Their Derivatives

This compound is a valuable starting material for the construction of various heterocyclic systems due to the reactivity of its functional groups. The ortho-positioning of the formyl and nitro groups is particularly advantageous for cyclization reactions.

A significant application is in the efficient, one-pot synthesis of quinazolin-4(3H)-ones. clockss.org This process involves the reduction of the nitro group to an amine, followed by in-situ formylation and cyclization. clockss.orgresearchgate.net This method is considered industrially viable and economical for producing the quinazoline (B50416) core, which is central to several pharmacologically important molecules. clockss.org The general reaction scheme involves reacting the 2-nitrobenzonitrile (B147312) derivative with a reducing agent like hydrazine (B178648) hydrate/ferric chloride or tin/HCl, followed by treatment with formic acid. clockss.orgresearchgate.net

Different derivatives of quinazolin-4(3H)-one can be produced depending on the substituents on the initial benzonitrile ring. clockss.org

Table 1: Synthesis of Quinazolin-4(3H)-one Derivatives from Substituted 2-Nitrobenzonitriles

| Starting 2-Nitrobenzonitrile Derivative | Product | Yield (%) | | :--- | :--- | :--- | | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | Gefitinib Intermediate | 60 | | 7-Nitro-quinazolin-4(3H)-one | 81 | | 6-Methoxy-7-(3-piperidin-1-yl-propoxy)quinazolin-4(3H)-one | 86 | This data is illustrative of the general one-pot synthesis method described by Venka et al. for converting 2-nitrobenzonitriles to quinazolinones. clockss.org

Furthermore, research has shown the synthesis of quinazoline-4(3H)-imines from the related compound 2-azido-5-nitrobenzonitrile, through a one-pot reaction with carbonyl compounds and primary amines. lookchem.com This suggests another pathway where the functionalities of this compound could be harnessed for creating diverse heterocyclic structures. The compound has also been noted in the synthesis of 1,4-dihydropyridine (B1200194) derivatives, highlighting its utility beyond quinazolines. google.com

Functional Materials and Polymer Science

The inherent reactivity of this compound makes it an attractive building block for the development of new functional materials and polymers. thieme-connect.de The presence of the nitrile, nitro, and formyl groups offers multiple sites for chemical modification and polymerization.

This compound can serve as a monomer or precursor in the synthesis of materials with tailored properties such as thermal stability and chemical resistance. The aromatic backbone contributes to thermal stability, while the functional groups can be modified to control properties like solubility, and electronic and optical characteristics. For instance, the nitro group can be reduced to an amine, and the formyl group can undergo various condensation reactions, allowing for the creation of a wide array of derivatives. smolecule.com These transformations can be used to develop materials for specific applications, such as fluorescent probes, by converting the non-fluorescent nitroarene into a fluorescent aniline.

In polymer science, this compound is considered a useful monomer. Its multifunctional nature allows it to be incorporated into polymer chains through various reaction mechanisms. For example, the formyl group can participate in polycondensation reactions with suitable co-monomers. The nitrile group can also be involved in polymerization reactions or be a site for post-polymerization modification.

While specific polymers synthesized directly from this compound are not extensively detailed in the provided search results, the synthesis of polymers from structurally related benzonitriles has been explored. For example, studies on the electrochemical polymerization of terthiophenes from acetonitrile (B52724) and benzonitrile mixtures demonstrate how nitrile-containing compounds can be used to create conductive polymers. researchgate.net The resulting polymers' properties are influenced by the substitution patterns of the monomers. researchgate.net This suggests that this compound could be used to create functional polymers, with its specific substituents expected to impart unique characteristics to the final material.

Table 2: Potential Polymerization Pathways and Functional Groups

| Functional Group | Potential Polymerization Reaction | Resulting Linkage/Structure |

|---|---|---|

| Formyl (-CHO) | Polycondensation (e.g., with diamines) | Imine (-C=N-) linkage |

| Nitro (-NO2) | Reduction to Amine (-NH2) then Polycondensation | Amide (-CO-NH-) or Imine linkage |

| Nitrile (-C≡N) | Cyclotrimerization | Triazine ring cross-links |

This table outlines theoretical polymerization pathways based on the known reactivity of the compound's functional groups.

V. Analytical and Spectroscopic Characterization in Research of 4 Formyl 3 Nitrobenzonitrile

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of 4-Formyl-3-nitrobenzonitrile, providing detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various functional groups on the benzene (B151609) ring.

In ¹H NMR spectroscopy, the proton of the formyl group (-CHO) typically appears as a distinct singlet at a downfield chemical shift, generally around 10 ppm. The aromatic protons exhibit a more complex splitting pattern due to their coupling with each other. For instance, in a related compound, 4-nitrobenzonitrile (B1214597), the aromatic protons appear as two doublets in the range of 8.1 to 8.5 ppm. chemicalbook.com

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbon atom of the formyl group is characteristically observed at a very downfield position. The carbon of the nitrile group (-CN) also has a specific chemical shift. The aromatic carbons, particularly those adjacent to the electron-withdrawing nitro and nitrile groups, are also shifted downfield.

Table 1: Representative NMR Data for Benzonitrile (B105546) Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Formyl (-CHO) | ~10 |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹³C | Formyl (-CHO) | 185 - 200 |

| ¹³C | Nitrile (-CN) | 115 - 125 |

| ¹³C | Aromatic (C-NO₂) | 145 - 155 |

| ¹³C | Aromatic (C-CN) | 110 - 120 |

| ¹³C | Aromatic (C-H) | 120 - 140 |

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic environment of the nuclei.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a characteristic "fingerprint" of this compound by probing its molecular vibrations. derpharmachemica.com These methods are complementary, as some vibrational modes that are strong in FTIR may be weak in Raman, and vice versa. spectroscopyonline.com

FTIR spectroscopy is particularly sensitive to polar bonds. surfacesciencewestern.com Key characteristic absorption bands for this compound include:

Nitrile (C≡N) stretch: A sharp, intense band typically appearing in the range of 2220-2240 cm⁻¹.

Nitro (NO₂) group: Two distinct stretching vibrations are observed for the nitro group: an asymmetric stretch usually between 1520-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Formyl (C=O) stretch: A strong absorption band characteristic of the carbonyl group in an aldehyde, typically found around 1700-1720 cm⁻¹.

Aromatic C-H stretches: These appear above 3000 cm⁻¹.

Aromatic C=C stretches: These are observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar, symmetric bonds. surfacesciencewestern.com Therefore, the C≡N and the symmetric NO₂ stretching vibrations are also readily observed in the Raman spectrum. The combination of FTIR and Raman provides a comprehensive vibrational analysis of the molecule. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | FTIR, Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | FTIR |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | FTIR, Raman |

| Formyl (C=O) | Stretch | 1700 - 1720 | FTIR |

| Aromatic (C=C) | Stretch | 1400 - 1600 | FTIR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. savemyexams.com For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 176.13 g/mol . nih.gov

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of smaller, characteristic ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) or NO (30 Da). The presence of the formyl and nitrile groups will also influence the fragmentation, leading to a unique mass spectrum that can be used for identification. For instance, the compound has been used as a signal-enhancing additive in sonic-spray ionization mass spectrometry.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [C₈H₄N₂O₃]⁺ | 176 | Molecular Ion (M⁺) |

| [C₈H₄NO]⁺ | 130 | Loss of NO₂ |

| [C₈H₄N₂O₂]⁺ | 146 | Loss of NO |

| [C₇H₄N₂O₂]⁺ | 148 | Loss of CO |

| [C₇H₄NO]⁺ | 116 | Loss of NO₂ and CO |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A typical HPLC setup for analyzing this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution to achieve optimal separation. Purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is another valuable tool, particularly for monitoring the progress of a reaction in real-time. It allows for a quick and simple assessment of the reaction mixture's composition.

For preparative purposes, flash chromatography is often employed to isolate the desired product on a larger scale. biotage.com The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial for achieving efficient separation from starting materials and by-products.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.

Q & A

Q. What are the recommended synthetic routes for 4-Formyl-3-nitrobenzonitrile, and how can reaction conditions be optimized?

A methodological approach involves sequential functionalization of the benzene ring. For example, nitration of a pre-functionalized benzonitrile derivative (e.g., 4-cyano-substituted intermediates) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. The formyl group may be introduced via Vilsmeier-Haack formylation or oxidation of a methyl group. Optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products. For structurally similar compounds (e.g., 3-nitrobenzonitrile), nitration regioselectivity is influenced by directing groups, as noted in nitration protocols for aromatic systems .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, particularly for nitro and formyl groups .

- Spectroscopy :

- ¹H/¹³C NMR : Assign shifts for the formyl proton (~10 ppm) and nitro-adjacent carbons.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and nitrile (2240–2220 cm⁻¹) stretches.

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 192.06 for C₈H₄N₂O₃).

- Elemental analysis : Verify purity (>95%) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., sand) and avoid drainage contamination .

- Storage : Keep in sealed containers at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?

For disordered nitro or formyl groups:

Q. How should researchers address contradictory spectral or purity data from commercial suppliers?

- Cross-validation : Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with ¹H NMR integration to assess purity.

- In-house recrystallization : Purify using ethanol/water mixtures to remove impurities (e.g., residual nitrating agents) .

- Supplier transparency : Note that some vendors (e.g., Sigma-Aldrich) do not provide analytical certificates, necessitating independent verification .

Q. What computational methods are suitable for studying this compound’s reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitro group’s para-directing effect).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes with nitroreductase activity) using AutoDock Vina .

Q. How does the nitro group influence regioselectivity in further derivatization reactions?

The nitro group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.